Iodoacetamide-PEG5-NH-Boc

Description

Contextualization within Bioconjugate Chemistry Paradigms

Bioconjugate chemistry involves the covalent attachment of molecules to biomolecules such as proteins, peptides, or nucleic acids, to create novel constructs with combined properties. Iodoacetamide-PEG5-NH-Boc is a prime example of a reagent used within this paradigm, offering controlled and specific linkages.

The functionality of this compound is rooted in its distinct chemical groups:

Iodoacetamide (B48618) Group : This functional group serves as a highly specific alkylating agent that readily reacts with sulfhydryl or thiol (-SH) groups. nih.gov In the context of proteins, it selectively targets the side chains of cysteine residues, forming a stable thioether bond. creative-proteomics.com This reaction is a cornerstone of protein modification, allowing for site-specific labeling and conjugation. creative-proteomics.com The reaction is most efficient at a neutral to slightly alkaline pH (7.0–8.5).

PEG5 Spacer : The central part of the molecule is a discrete polyethylene (B3416737) glycol (dPEG) chain consisting of five ethylene (B1197577) glycol units. google.com PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy in drug development and biotechnology to enhance the therapeutic profile of proteins. vulcanchem.com The PEG spacer confers increased hydrophilicity (water solubility) to the conjugate, can reduce the immunogenicity of the attached biomolecule, and can prolong its circulation time in biological systems. vulcanchem.comunige.ch

Boc-Protected Amine : The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be selectively and cleanly removed under moderately acidic conditions to reveal a primary amine. vulcanchem.com This feature is crucial for multi-step conjugation strategies, allowing the iodoacetamide group to react first, followed by deprotection and subsequent reaction of the newly exposed amine with another molecule.

This strategic combination of a specific reactive group, a biocompatible spacer, and a protected functional handle makes this compound a versatile tool for creating complex and well-defined bioconjugates.

| Component | Function in Bioconjugation | Target Residue/Group |

| Iodoacetamide | Covalent alkylating agent for site-specific modification. | Thiol (-SH) groups, primarily on Cysteine residues. nih.govcreative-proteomics.com |

| PEG5 Spacer | Increases hydrophilicity, improves pharmacokinetic properties, and provides spatial separation between conjugated molecules. vulcanchem.comunige.ch | N/A (Acts as a linker) |

| Boc-Protected Amine | A protected primary amine that, after deprotection, allows for secondary conjugation to another molecule of interest. vulcanchem.com | Carboxylic acids, NHS esters, etc. (after deprotection) |

Overview of Key Research Domains Employing this compound

The unique properties of this compound have led to its adoption in several key areas of academic and applied research.

PROTAC Development : As detailed above, this is arguably one of the most significant applications. The linker is integral to the structure and function of many synthesized PROTACs used in research, particularly in cancer studies, to target and degrade disease-causing proteins. vulcanchem.commedchemexpress.com

Protein Labeling and Modification : Beyond PROTACs, the compound is widely used for the general alkylation and labeling of proteins at cysteine residues. creative-proteomics.com This is fundamental in proteomics for blocking disulfide bond formation before analysis by mass spectrometry, ensuring accurate protein identification. creative-proteomics.comnih.gov It is also used to attach biotin (B1667282) for affinity purification or fluorescent dyes for imaging studies.

PEGylation : The molecule facilitates the site-specific PEGylation of peptides and proteins. This can improve the biopharmaceutical properties of therapeutic proteins, such as hormones or enzymes, by increasing their half-life and reducing their immunogenicity. vulcanchem.com

Diagnostic Probe Construction : In the field of diagnostics, this compound is used to conjugate imaging agents, such as fluorescent dyes or radionuclides, to targeting molecules like peptides or antibodies. vulcanchem.com This creates probes that can specifically bind to biomarkers (e.g., on cancer cells) and allow for their visualization in real-time imaging experiments.

| Property | Value |

| Molecular Formula | C19H37IN2O8 |

| Molecular Weight | ~548.4 g/mol |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| Key Functional Groups | Iodoacetamide, Pentaethylene Glycol (PEG5), Boc-protected Amine |

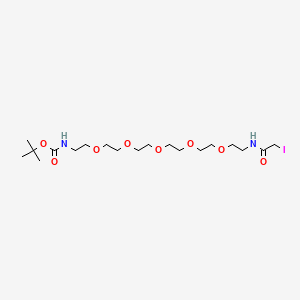

Structure

2D Structure

Properties

Molecular Formula |

C19H37IN2O8 |

|---|---|

Molecular Weight |

548.4 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H37IN2O8/c1-19(2,3)30-18(24)22-5-7-26-9-11-28-13-15-29-14-12-27-10-8-25-6-4-21-17(23)16-20/h4-16H2,1-3H3,(H,21,23)(H,22,24) |

InChI Key |

IGEUCBFXXFXXLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CI |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Iodoacetamide Peg5 Nh Boc

Synthesis of the Polyethylene (B3416737) glycol (PEG) Backbone

The foundation of the Iodoacetamide-PEG5-NH-Boc linker is a PEG chain with exactly five ethylene (B1197577) glycol repeating units. The synthesis of such monodisperse PEGs is crucial as the linker's length directly impacts the spatial orientation and properties of the final conjugate.

Methodologies for Defined PEG Length Synthesis

Achieving a specific chain length, such as the pentamer required for PEG5, necessitates controlled synthetic methods that avoid the random chain growth characteristic of standard polymerization. d-nb.info Polydisperse PEGs, typically made by the polymerization of ethylene oxide, result in a mixture of molecules with varying lengths, which is not suitable for applications requiring high precision. d-nb.infonih.gov Two primary strategies are employed to produce monodisperse, or uniform, PEGs.

Anionic Ring-Opening Polymerization (AROP): This method involves the polymerization of ethylene oxide initiated by a nucleophile, often an alkoxide. acs.orgresearchgate.net While traditional AROP can produce a range of molecular weights, "living" or controlled polymerizations offer greater precision. nih.govmpg.de In a living polymerization, the rate of initiation is much faster than the rate of propagation, and chain-termination or transfer side reactions are absent, allowing the chains to grow uniformly. By carefully controlling the stoichiometry of the monomer (ethylene oxide) to the initiator, a well-defined average chain length can be achieved. nih.govmpg.de

Stepwise Synthesis: This bottom-up approach provides the most precise control over the final PEG length. beilstein-journals.orgnih.gov It involves the sequential addition of ethylene glycol units or short PEG blocks. A common technique is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then displaces a leaving group on another molecule to form an ether bond. nih.gov To ensure unidirectional growth, protecting groups are essential. For instance, a monomer unit like tosyl-O-(CH2CH2O)n-DMTr can be used, where the dimethoxytrityl (DMTr) group is an acid-labile protecting group. nih.gov The synthesis cycle involves:

Deprotection (e.g., acid-catalyzed removal of DMTr) to reveal a free hydroxyl group.

Deprotonation of this hydroxyl with a base to form an alkoxide.

Coupling with another protected monomer via Williamson ether synthesis. nih.gov

This cycle is repeated until the desired length (e.g., PEG5) is achieved. nih.gov To improve efficiency, new methods use base-labile protecting groups, which can reduce the process from three steps in two separate reaction vessels to a more streamlined two-step, one-pot cycle. d-nb.infobeilstein-journals.org Solid-phase synthesis, where the growing PEG chain is anchored to a resin, further simplifies the process by allowing for easy purification by simple washing after each step, avoiding the need for chromatography. nih.gov

Table 1: Comparison of Methodologies for Defined PEG Synthesis

| Methodology | Primary Mechanism | Level of Control | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Living Anionic Ring-Opening Polymerization (AROP) | Controlled polymerization of ethylene oxide | Good to Excellent | Can produce high molecular weight PEGs with low polydispersity. nih.gov | Requires stringent reaction conditions to maintain "living" character; may still have some length distribution. acs.org |

| Stepwise Solution-Phase Synthesis | Iterative coupling of protected monomers (e.g., Williamson ether synthesis) | Absolute | Produces truly monodisperse PEGs of a precise, defined length. beilstein-journals.orgnih.gov | Labor-intensive, requires multiple protection/deprotection steps and chromatographic purification. acs.org |

| Stepwise Solid-Phase Synthesis | Iterative coupling of protected monomers on a solid support | Absolute | Simplifies purification to simple washing steps, avoiding chromatography. nih.gov | Can be limited by reaction kinetics on the solid support; requires specialized resins. nih.gov |

Precursor Functionalization Approaches

To create a heterobifunctional linker like this compound, the PEG backbone must be synthesized with two different, orthogonally reactive end groups. mdpi.commdpi.com The general strategy involves creating an asymmetrically substituted PEG chain.

A common route starts with a symmetric PEG diol (HO-PEG-OH). mdpi.com One hydroxyl group is selectively activated or converted to another functional group, leaving the other hydroxyl untouched. This "desymmetrization" is a key step. mdpi.comresearchgate.net A widely used method for this is selective monotosylation, where one hydroxyl group is converted to a p-toluenesulfonate (tosylate, -OTs), an excellent leaving group. mdpi.comrsc.org

Once the mono-tosylated PEG precursor (e.g., HO-PEG5-OTs) is formed, the two ends can be differentiated chemically. For the synthesis of this compound, a plausible synthetic pathway would generate a precursor like Boc-NH-PEG5-NH2. This can be achieved by:

Converting the tosylate group of HO-PEG5-OTs to an azide (B81097) (N3) by reaction with sodium azide. mdpi.comresearchgate.net

The resulting HO-PEG5-N3 intermediate now has two distinct ends. The hydroxyl group can be converted to an amine, or the azide can be reduced.

A more direct route involves starting with an amino-alcohol precursor, protecting the amine, and then functionalizing the alcohol. For example, starting with H2N-(CH2CH2O)5-H, the amine is first protected with a Boc group to yield Boc-NH-PEG5-OH. broadpharm.com This precursor, with one end capped and the other ready for modification, is central to building the final molecule.

Introduction of the Iodoacetamide (B48618) Moiety

The iodoacetamide group is a thiol-reactive functional handle. Its incorporation requires the presence of a primary amine on the PEG precursor, which is then acylated using an iodoacetylating agent.

Alkylation Chemistry in Precursor Derivatization

The term "alkylation" in this context refers to the formation of carbon-heteroatom bonds. The synthesis of the final iodoacetamide linker involves several key transformations that fall under this category. The most critical step is the acylation of a terminal amine group with an activated iodoacetic acid derivative. acs.org

Protection of the initial amine: An amino-PEG-alcohol precursor is reacted with di-tert-butyl dicarbonate (B1257347) (Boc2O) to form a carbamate (B1207046), protecting the amine as Boc-NH-PEG5-OH. broadpharm.comorganic-chemistry.org

Activation of the hydroxyl group: The terminal hydroxyl group is converted into a good leaving group, typically by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base to form Boc-NH-PEG5-OMs or Boc-NH-PEG5-OTs. preprints.org

Nucleophilic Substitution to form an azide: The mesylate or tosylate is displaced by an azide nucleophile (from sodium azide, NaN3) in an SN2 reaction to yield Boc-NH-PEG5-N3. researchgate.netpreprints.org This alkylation step replaces the sulfonate ester with the azide moiety.

Reduction of the azide: The azide is reduced to a primary amine (Boc-NH-PEG5-NH2) using a reducing agent like triphenylphosphine (B44618) (PPh3) in the Staudinger reaction or by catalytic hydrogenation. mdpi.com

Final Iodoacetylation: The newly formed primary amine is acylated with an iodoacetylating agent like iodoacetic anhydride (B1165640) or N-succinimidyl iodoacetate (SIA). acs.orgrsc.org This reaction forms a stable amide bond and attaches the iodoacetyl group (-C(O)CH2I), completing the synthesis of this compound. This final step is an alkylation of the amine by the iodoacetyl group.

Reaction Conditions for Selective Iodoacetamide Incorporation

The final iodoacetylation step must be performed under conditions that are selective for the terminal amine without causing side reactions. The reaction of an amine-terminated PEG with an iodoacetylating agent is typically conducted under specific conditions to ensure high yield and purity. acs.orgcreativepegworks.com

Key parameters for this reaction include:

Reagent: Iodoacetic anhydride or an activated ester like N-succinimidyl iodoacetate (SIA) is used. The anhydride is highly reactive, while the NHS ester offers good reactivity with improved handling. acs.org

Solvent: Anhydrous, aprotic polar solvents such as dimethylformamide (DMF) or dioxane are commonly used to dissolve the PEG linker and reagents. acs.org

Base: A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to scavenge the acid byproduct (e.g., iodoacetic acid or N-hydroxysuccinimide) generated during the reaction. For reactions with iodoacetic anhydride, a base like sodium bicarbonate may also be used. acs.org

Temperature and Light: The reaction is typically run at room temperature. Crucially, the reaction vessel should be protected from light (e.g., by wrapping it in aluminum foil) because the iodoacetamide group is light-sensitive and can decompose to release free iodine, which could lead to unwanted side reactions. creativepegworks.com

The reaction of iodoacetamide with thiols is pH-dependent, proceeding faster at slightly basic pH (pH 7-8). acs.orgcreativepegworks.com However, the synthesis of the iodoacetamide group itself from an amine is an acylation reaction controlled by the reactivity of the acylating agent and the nucleophilicity of the amine.

Incorporation and Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and linker chemistry. Its role in the synthesis of this compound is to act as a temporary "mask" for one of the amine functionalities, thereby enabling the selective, stepwise construction of the heterobifunctional molecule. broadpharm.compolysciences.combiochempeg.com

The Boc group is introduced by reacting a primary amine with di-tert-butyl dicarbonate (Boc2O) or another Boc-donating reagent. organic-chemistry.org The reaction is typically carried out under basic conditions. The choice of base and solvent can vary, but common systems include sodium bicarbonate in a dioxane/water mixture or triethylamine in an organic solvent like dichloromethane (B109758) (DCM).

The primary role of the N-Boc protecting group in this specific synthesis is to ensure orthogonality . By protecting one amine, it allows for the chemical manipulation of the other end of the PEG chain without interference. polysciences.com For example, after forming Boc-NH-PEG5-OH, the hydroxyl group can be converted to an amine via the azide intermediate as described previously. Without the Boc group, the initial amine would compete in these reactions, leading to a mixture of unwanted products, including homo-bifunctionalized polymers.

The Boc group is known for its stability to a wide range of chemical conditions, including nucleophiles and basic conditions used in subsequent steps like mesylation and azide displacement. organic-chemistry.org However, it is easily and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). organic-chemistry.orgpolysciences.com This allows the latent amine to be revealed precisely when needed for a subsequent conjugation step, after the iodoacetamide end has already been reacted.

Strategies for Amine Protection During Synthesis

The protection of amine groups is a fundamental tactic in multi-step organic synthesis to prevent unwanted side reactions. In the construction of this compound, the primary amine must be masked while the other end of the polyethylene glycol (PEG) chain is functionalized with the iodoacetamide group.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile removal under moderately acidic conditions. broadpharm.combroadpharm.com The protection is typically achieved by reacting the precursor amino-PEG molecule with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, in the presence of a base. mdpi.combibliomed.org This reaction forms a stable carbamate linkage.

The selection of the Boc group is critical. It is resistant to nucleophiles and bases, which are conditions that might be employed during the introduction of the iodoacetamide moiety. The deprotection of the Boc group is a clean reaction, typically yielding the free amine, tert-butanol, and carbon dioxide upon treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). broadpharm.comchinesechemsoc.org

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Moderate acid (e.g., TFA, HCl) chinesechemsoc.org | Stable to base and many nucleophiles; clean cleavage. |

| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) researchgate.net | Stable to acid; useful in orthogonal schemes with Boc. |

| Carbobenzyloxy | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂/Pd-C) | Stable to acidic and basic conditions. |

| Trityl | Trt | Trityl chloride | Mild acid | Bulky group, useful for primary amines. |

Orthogonality in Multi-step Synthetic Sequences

Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each group can be removed by a specific set of reagents without affecting the others. beilstein-journals.org This approach is indispensable for the synthesis of complex, heterobifunctional molecules like this compound, as it allows for the sequential modification of different functional groups.

In this molecule, the Boc-protected amine and the iodoacetamide group constitute an orthogonal system. The Boc group is acid-labile, whereas the iodoacetamide functionality is stable under these conditions but is specifically reactive towards thiols. europeanpharmaceuticalreview.com This orthogonality ensures that the amine can be deprotected and coupled to a molecule of interest (e.g., an E3 ligase ligand in a PROTAC) without disturbing the thiol-reactive iodoacetamide group. Conversely, the iodoacetamide can be reacted with a target protein's cysteine residue without premature deprotection of the Boc-amine.

A general synthetic route might involve:

Starting with a mono-Boc-protected diamino-PEG5 derivative.

Acylating the free terminal amine with iodoacetic acid using a coupling agent (like DCC/NHS) or with iodoacetyl chloride to form the iodoacetamide linkage.

The resulting this compound is now ready for use in bioconjugation. The iodoacetamide can react with a thiol, and subsequently, the Boc group can be removed to expose the amine for a further conjugation step.

This stepwise, controlled approach prevents polymerization and the formation of undesired homobifunctional products, ensuring a high yield of the desired heterobifunctional linker. beilstein-journals.org

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Compatibility |

|---|---|---|---|---|

| Boc (Amine) | Acid (TFA) | Fmoc (Amine) | Base (Piperidine) researchgate.net | Highly orthogonal, widely used in peptide synthesis. |

| TBDMS (Hydroxyl) | Fluoride (TBAF) | Boc (Amine) | Acid (TFA) | Commonly used in nucleoside and complex molecule synthesis. |

| Acm (Thiol) | Hg(II) or I₂ | Trt (Thiol) | Mild Acid/Oxidation | Used for differential protection of cysteine residues. |

Advanced Spectroscopic and Chromatographic Methods for Structural Elucidation in Research

The confirmation of the structure and purity of this compound and its synthetic intermediates is paramount. This requires a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). caymanchem.comnih.gov

Application of Nuclear Magnetic Resonance Spectroscopy for Boc-Protected Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of synthetic intermediates and the final compound. nih.gov ¹H NMR is particularly powerful for confirming the presence and integrity of the key functional groups.

For a Boc-protected PEG intermediate, such as Boc-NH-PEG5-amine, the ¹H NMR spectrum provides distinct signals that confirm successful synthesis. chinesechemsoc.org

Boc Group: A sharp, strong singlet peak appears in the upfield region, typically around 1.4 ppm. This signal integrates to nine protons and is characteristic of the chemically equivalent protons of the tert-butyl group. chinesechemsoc.org Its presence is direct evidence of successful Boc protection.

PEG Backbone: The repeating ethylene glycol units (–O–CH₂–CH₂–) produce a series of complex multiplets in the range of 3.5-3.8 ppm. acs.org

Flanking Methylene (B1212753) Groups: The methylene protons adjacent to the nitrogen atoms will show distinct chemical shifts. For example, the protons of the –CH₂– group attached to the Boc-protected nitrogen appear at a specific chemical shift (e.g., ~3.2-3.4 ppm), which will shift upon deprotection.

NMR is also used to confirm the removal of the Boc group, which is signaled by the complete disappearance of the characteristic singlet at ~1.4 ppm. chinesechemsoc.org Furthermore, ¹³C NMR can be used to confirm the carbon skeleton of the molecule.

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Proton Integration |

|---|---|---|---|

| (CH₃)₃C- (Boc group) | ~1.4 | Singlet (s) | 9H |

| -NH-CH₂- | ~3.2 - 3.4 | Multiplet (m) | 2H |

| -O-CH₂-CH₂-O- (PEG backbone) | ~3.5 - 3.8 | Multiplet (m) | Variable (e.g., 20H for PEG5) |

| -CH₂-NH₂ (Free amine end) | ~2.8 - 3.0 | Triplet (t) | 2H |

Mass Spectrometry-Based Characterization of this compound and Derivatives

Mass spectrometry (MS) is a critical analytical technique used to confirm the molecular weight and elemental composition of this compound. caymanchem.com Electrospray ionization (ESI) is a common soft ionization technique used for PEG compounds, as it minimizes fragmentation and allows for the detection of the intact molecular ion. nih.gov

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion. The experimentally observed mass is compared to the calculated theoretical mass, and a match within a few parts per million (ppm) confirms the elemental formula (C₁₉H₃₇IN₂O₈).

Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful method for analyzing the purity of the compound and identifying any byproducts from the synthesis. nih.gov For instance, iodoacetamide is known to potentially react with other nucleophiles besides thiols, and LC-MS can separate and identify these minor impurities. nih.govresearchgate.net The mass spectrometer can detect the parent compound as well as any side-products, providing a comprehensive profile of the reaction mixture.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₇IN₂O₈ |

| Monoisotopic Molecular Weight | 548.1594 g/mol |

| Observed Ion (ESI-MS, positive mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 549.1667 |

| Observed Ion (ESI-MS, positive mode) | [M+Na]⁺ |

| Expected m/z for [M+Na]⁺ | 571.1486 |

Reactivity Profiles and Mechanistic Investigations of Iodoacetamide Peg5 Nh Boc

Iodoacetamide (B48618) Moiety Reactivity with Biomolecules

The iodoacetamide group is a well-established electrophilic functional group that demonstrates a strong preference for reacting with thiol groups, particularly those of cysteine residues in proteins. nih.gov

Thiol-Selective Alkylation Mechanism on Cysteine Residues

The primary reaction of the iodoacetamide moiety with cysteine residues proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov In this reaction, the deprotonated thiol group (thiolate anion, -S⁻) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom of the iodoacetamide that is bonded to the iodine atom. nih.gov This nucleophilic attack leads to the displacement of the iodide ion, which is a good leaving group, and the formation of a stable, covalent thioether bond between the cysteine residue and the acetamide (B32628) group. nih.govnih.gov The reaction is essentially irreversible under typical biological conditions. nih.gov The optimal pH for this reaction is generally in the neutral to slightly alkaline range (pH 7.0-8.5), as these conditions favor the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion. vulcanchem.comrsc.org

Specificity and Selectivity Considerations in Complex Biological Milieus

In the complex environment of a cell or biological lysate, which contains a multitude of potential nucleophiles, the iodoacetamide moiety exhibits a high degree of selectivity for cysteine residues. nih.gov This selectivity is attributed to the high nucleophilicity of the cysteine thiol group compared to other amino acid side chains at physiological pH. researchgate.net While other nucleophilic amino acids are present, their reactivity towards iodoacetamide is generally lower. For instance, the amino group of lysine (B10760008) is predominantly protonated at neutral pH, reducing its nucleophilicity. rsc.org However, the selectivity is not absolute, and reaction conditions must be carefully controlled to minimize off-target modifications. nih.govmdpi.com

The presence of a high concentration of endogenous thiols, such as glutathione (B108866) (GSH) in the millimolar range within cells, presents a significant competitive factor for the labeling of protein cysteine residues. nih.gov This necessitates careful consideration of reagent concentration and reaction time to achieve the desired protein modification.

Kinetic Parameters of Thiol Alkylation Reactions

Interactive Table: General Kinetic Parameters for Thiol-Reactive Compounds

| Reagent Class | Target Residue | Second-Order Rate Constant (k₂) | Notes |

| Iodoacetamide | Cysteine | ~0.6 M⁻¹s⁻¹ to 10² M⁻¹s⁻¹ | Rate is pH-dependent; generally slower than maleimides. vulcanchem.comnih.gov |

| Maleimide | Cysteine | ~10² M⁻¹s⁻¹ | Highly efficient and fast kinetics, but the resulting thioether bond can be unstable. nih.gov |

Analysis of Potential Off-Target Reactivities (e.g., Lysine Alkylation)

Under certain conditions, particularly at higher pH values or with prolonged reaction times and high reagent concentrations, the iodoacetamide moiety can exhibit off-target reactivity with other nucleophilic amino acid residues. nih.govmdpi.com The most commonly reported off-target modifications occur with lysine and histidine. acsgcipr.orgresearchgate.net The primary amine of lysine can be alkylated by iodoacetamide, a reaction that becomes more favorable as the pH increases above the pKa of the amine group. nih.gov Alkylation of histidine residues has also been observed. researchgate.net Furthermore, reactions with methionine, the N-terminal amino group of peptides, and even O-alkylation have been reported under conditions of excess iodoacetamide. acsgcipr.orgethernet.edu.et It is crucial to optimize reaction conditions such as pH, temperature, and reagent stoichiometry to enhance specificity and minimize these undesirable side reactions. nih.gov

Influence of the Polyethylene (B3416737) Glycol (PEG5) Spacer

Impact on Reagent Accessibility and Diffusion Kinetics

The poly(ethylene glycol) (PEG) linker in Iodoacetamide-PEG5-NH-Boc plays a crucial role in modulating the molecule's reactivity by influencing reagent accessibility and diffusion kinetics. The PEG5 chain, a pentameric ethylene (B1197577) glycol unit, imparts significant hydrophilicity to the entire molecule. This enhanced water solubility is critical for its application in biological systems, ensuring that the reagent remains in solution and can efficiently access target biomolecules, such as proteins, in aqueous environments.

The length and flexibility of the PEG linker directly affect the spatial presentation of the reactive iodoacetamide group. A longer PEG chain increases the hydrodynamic radius of the molecule, which can prolong its circulation time in vivo by reducing renal clearance. vulcanchem.com Furthermore, the PEG linker acts as a flexible spacer, allowing the iodoacetamide warhead to probe and access sterically hindered cysteine residues on a protein surface that might be inaccessible to smaller reagents.

Research into the effect of PEG linker length on reaction kinetics has shown that as the linker length increases, the effective local concentration of the reactive group decreases. biorxiv.org This leads to a larger "molecular reach," defined as the volume the reactive end of the linker can explore. While this expanded reach can be advantageous for finding and binding to a target site, it can also result in slower reaction rates compared to a shorter linker where the reactive group is more confined. biorxiv.org Studies have demonstrated that the squared molecular reach of a reaction increases linearly with the number of PEG repeats, directly impacting the kinetics of the interaction. biorxiv.org

Impact of PEG Linker Length on Reaction Parameters

This table presents data from a study on the effect of PEG linker length on the binding and catalysis parameters of the protein tyrosine phosphatase SHP-1. While not specific to this compound, it illustrates the general principle of how PEG linkers influence molecular interactions. The parameter σ* is inversely related to the local volume that the enzyme is confined to; a smaller σ* indicates a larger molecular reach (L). biorxiv.org

| Number of PEG Repeats (NPEG) | Fitted σ* (μm2) | Calculated Molecular Reach (L) (nm) |

|---|---|---|

| 0 | 0.00075 | 10.9 |

| 3 | 0.00050 | 12.6 |

| 6 | 0.00030 | 15.0 |

| 12 | 0.00018 | 17.7 |

| 28 | 0.00009 | 22.3 |

N-Boc Protecting Group Reactivity and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and its susceptibility to removal under specific, controlled circumstances. rsc.orgorganic-chemistry.org In the context of this compound, the Boc group masks the terminal primary amine, preventing it from undergoing undesired reactions while the iodoacetamide moiety is being utilized for conjugation. vulcanchem.com

Acid-Labile Deprotection Mechanisms and Conditions

The defining characteristic of the N-Boc protecting group is its lability in the presence of strong acids. wikipedia.org The deprotection mechanism is a simple, yet elegant, acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comcommonorganicchemistry.com This initial protonation makes the carbonyl carbon more electrophilic.

The subsequent step involves the cleavage of the carbon-oxygen bond, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com The carbamic acid then rapidly decarboxylates, releasing carbon dioxide gas and the free, protonated amine. commonorganicchemistry.com The stability of the resulting tertiary carbocation is a key driving force for this reaction. total-synthesis.com Due to the steric hindrance of the bulky tert-butyl group, the Boc group is robust and resistant to attack by bases and most nucleophiles, providing orthogonality with other protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile). organic-chemistry.orgtotal-synthesis.com

A variety of acidic conditions can be employed for Boc deprotection, with the choice depending on the sensitivity of the substrate to harsh conditions. wikipedia.orgfishersci.co.uk

Common Conditions for N-Boc Deprotection

This table summarizes various reagent systems commonly used for the removal of the N-Boc protecting group from amines.

| Reagent(s) | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | 50% TFA in DCM, Room Temp, 2-12h | wikipedia.orgfishersci.co.uk |

| Hydrochloric Acid (HCl) | Methanol (B129727), Ethyl Acetate, Dioxane | 3-4M HCl, Room Temp, 30 min - 2h | rsc.orgwikipedia.orgfishersci.co.uk |

| Aqueous Phosphoric Acid | - | High concentration, mild conditions | rsc.orgorganic-chemistry.org |

| Oxalyl Chloride / Methanol | Methanol | Room Temp, 1-4h | rsc.org |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) | Followed by methanol quench | wikipedia.orgfishersci.co.uk |

Chemical Control over Terminal Amine Release

While strong acidolysis is the most common method for Boc deprotection, research has explored alternative strategies to exert greater chemical control over the timing and conditions of the terminal amine's release. This control is particularly important in multi-step syntheses or when acid-sensitive functional groups are present elsewhere in the molecule.

Thermolytic deprotection offers one such alternative. In the absence of an acid catalyst, N-Boc groups can be removed by heating, often in a continuous flow reactor which allows for precise temperature control. researchgate.netacs.org Studies have shown that different types of N-Boc protected amines (e.g., aryl vs. alkyl) have different thermal stabilities, allowing for selective deprotection by simply adjusting the temperature. acs.org For example, an aryl N-Boc group can be removed at a lower temperature while an alkyl N-Boc group on the same molecule remains intact. acs.org

The use of solid acid catalysts, such as H-BEA zeolite or Montmorillonite K10 clay, provides another avenue for controlled deprotection. researchgate.netrsc.org These heterogeneous catalysts can be used in flow chemistry systems, allowing for efficient deprotection followed by simple removal of the catalyst by filtration. rsc.org This avoids the need for a neutralization workup step, which is often required after using strong soluble acids like TFA or HCl. The choice of catalyst can also impart selectivity, with some catalysts preferentially removing Boc groups from aromatic amines over aliphatic ones. researchgate.net These methods provide a toolbox for chemists to deprotect the amine under specific, milder, or more localized conditions than traditional bulk acidification.

Strategies for Post-Deprotection Functionalization (e.g., subsequent amino-reactive chemistries)

Once the terminal amine of the PEG linker is liberated via Boc deprotection, it becomes a versatile nucleophilic handle for a wide array of subsequent functionalization reactions. This two-step approach—conjugation via the iodoacetamide followed by deprotection and a second conjugation at the amine—is a cornerstone of modern bioconjugation and drug development, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). vulcanchem.com

In PROTAC synthesis, the iodoacetamide group of this compound is first reacted with a cysteine residue on a target protein. vulcanchem.com Following this, the Boc group is removed to expose the terminal amine. This newly available amine is then coupled to a ligand for an E3 ubiquitin ligase, often through standard amino-reactive chemistries such as the formation of an amide bond with an activated carboxylic acid (e.g., using coupling reagents like PyBop or EDC/NHS). vulcanchem.comnih.gov This sequential strategy ensures the precise assembly of the heterobifunctional PROTAC molecule.

This principle of sequential ligation is also extensively used in peptide and protein synthesis. nih.govroyalsocietypublishing.org A peptide fragment can be modified at one end, and then a protecting group like Boc can be removed from the other end to allow for ligation to another peptide segment. researchgate.netmdpi.com Strategies to make this process more efficient include "one-pot" procedures where deprotection and the subsequent ligation occur in the same reaction vessel, minimizing purification steps and material loss. royalsocietypublishing.orgmdpi.com The deprotected amine can be reacted with a variety of electrophiles, including:

Activated Esters (e.g., NHS esters): To form stable amide bonds. rsc.org

Isothiocyanates: To form thiourea (B124793) linkages. rsc.org

Aldehydes/Ketones: Via reductive amination to form secondary or tertiary amines.

Acid Chlorides: To form amides. acs.org

This modular approach, enabled by the controlled deprotection of the Boc-protected amine, provides a powerful platform for constructing complex, multifunctional molecules with high precision. rsc.org

Advanced Applications in Chemical Biology and Protein Research

Site-Specific Protein Modification Strategies

The ability to chemically modify proteins at specific amino acid residues is fundamental to creating protein conjugates for therapeutic and research purposes. Iodoacetamide-PEG5-NH-Boc is particularly suited for targeting cysteine residues due to the high chemo-selectivity of the iodoacetamide (B48618) group for the thiol side chain.

A powerful strategy for achieving site-specific protein modification is to genetically engineer the target protein to contain a single, uniquely reactive cysteine residue at a desired position. Naturally occurring surface-accessible cysteines may be mutated to other amino acids, and a new cysteine can be introduced at a site that is non-essential for the protein's folding or function. unirioja.es

This engineered protein then presents a unique chemical handle for conjugation. Reagents like this compound can be directed to this specific site. The iodoacetamide moiety reacts with the thiol group of the introduced cysteine, forming a stable thioether bond. smolecule.com This approach ensures that the modification occurs exclusively at the intended location, yielding a homogeneous population of modified protein. The Boc-protected amine on the other end of the linker is then available for subsequent deprotection and coupling to other molecules of interest, such as fluorophores, drugs, or other proteins.

Table 1: Generalized Workflow for Site-Specific Modification via Engineered Cysteines

| Step | Description | Purpose |

| 1. Protein Engineering | Use site-directed mutagenesis to remove unwanted cysteines and introduce a single cysteine at the desired location. | Create a unique, reactive handle on the protein surface for predictable and specific conjugation. |

| 2. Protein Expression & Purification | Express the engineered protein in a suitable host system and purify it. | Obtain a homogenous sample of the protein ready for modification. |

| 3. Reduction (if necessary) | Treat the protein with a mild reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). | Ensure the target cysteine's thiol group is in its reduced state and available for reaction. |

| 4. Conjugation | React the protein with this compound under controlled pH and temperature conditions. | Covalently attach the linker to the specific cysteine residue via a stable thioether bond. |

| 5. Purification of Conjugate | Remove excess, unreacted linker. | Isolate the protein-linker conjugate. |

| 6. Boc Deprotection | Treat the conjugate with an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. | Expose the terminal amine group for further functionalization. |

| 7. Secondary Conjugation | React the deprotected amine with an NHS-ester or other amine-reactive molecule. | Attach the final payload (e.g., drug, dye, biotin) to the protein. |

The iodoacetamide group is a classic and widely used electrophile for its ability to chemo-selectively target the thiol group of cysteine residues under mild conditions. nih.gov The sulfur atom in a cysteine side chain, particularly in its deprotonated thiolate form, is a potent nucleophile that readily attacks the carbon atom bearing the iodine in iodoacetamide, displacing the iodide and forming a stable covalent bond. nih.gov

While iodoacetamide can, under harsh conditions or in vast excess, react with other nucleophilic residues like histidine, lysine (B10760008), or the N-terminus, its reactivity towards cysteines is significantly higher at physiological pH. researchgate.netresearchgate.net This inherent selectivity is the cornerstone of its use in protein functionalization. By employing a reagent like this compound, researchers can selectively "ligate" or stitch the PEG-NH-Boc moiety onto a protein at the site of a cysteine residue. smolecule.com This provides a versatile platform for protein functionalization, as the now-installed linker can be used to attach a wide variety of functional molecules. smolecule.comnih.gov

The covalent modification of a cysteine residue can have a significant impact on a protein's structure, dynamics, and biological interactions. The introduction of even a small molecule can alter the local environment, while the attachment of a larger entity like a PEG chain can influence global properties.

Modification of a cysteine that is critical for catalytic activity or for maintaining protein structure through a disulfide bond can lead to a loss of function. unirioja.es However, modification of a surface-exposed cysteine that is not involved in these roles may be well-tolerated. The incorporation of a hydrophilic PEG chain, such as the PEG5 unit in this compound, can have several beneficial effects. It can increase the hydrodynamic radius of the protein, enhance its solubility and stability in aqueous environments, and shield it from proteolytic degradation or an immune response. smolecule.com These properties are particularly valuable in the development of protein therapeutics, where such modifications can improve pharmacokinetic profiles. smolecule.com

Chemo-Selective Ligation Approaches for Protein Functionalization

Development of Molecular Probes and Activity-Based Profiling

This compound serves as a fundamental building block for the creation of sophisticated molecular probes designed to investigate protein function and activity directly within complex biological systems.

This compound is a heterobifunctional linker, meaning it has two different reactive ends separated by a spacer. This architecture is ideal for designing molecular probes.

The iodoacetamide group acts as the "warhead," targeting and covalently binding to cysteine residues on proteins.

The PEG5 spacer provides a flexible, hydrophilic linker that helps maintain the solubility of the probe and the resulting protein conjugate. It also provides spatial separation between the protein and the functional part of the probe.

The Boc-protected amine (NH-Boc) is a latent functional group. The Boc (tert-butyloxycarbonyl) group is a stable protecting group that can be selectively removed under acidic conditions to reveal a primary amine. smolecule.com This amine can then be coupled to a wide array of other molecules, such as reporter tags (biotin, fluorophores) for detection and purification, or biologically active molecules. smolecule.com

A prominent application of such linkers is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comdcchemicals.comdcchemicals.com In this context, the iodoacetamide end would be used to attach the linker to a cysteine on a target protein. After deprotection of the Boc group, the revealed amine is used to attach a second ligand that binds to an E3 ubiquitin ligase. The resulting PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.

Table 2: Functional Components of this compound

| Component | Chemical Group | Function in Probe Design |

| Warhead | Iodoacetamide | Covalently and selectively binds to cysteine residues on a target protein. |

| Spacer | Polyethylene (B3416737) Glycol (PEG5) | Provides solubility, flexibility, and optimal distance between conjugated molecules. |

| Latent Functional Group | Boc-protected Amine (NH-Boc) | A protected amine that, after deprotection, allows for the attachment of reporter tags or other functional molecules. |

Chemical proteomics aims to study protein function in a proteome-wide manner using chemical probes. Cysteine reactivity profiling is a powerful sub-discipline that maps the reactivity of cysteine residues across thousands of proteins simultaneously, providing insights into their functional state (e.g., redox state, ligand binding). nih.govnih.gov

Iodoacetamide-based probes are central to this technique. nih.govnih.govmsbioworks.com A typical workflow involves treating a cell lysate or proteome extract with a cysteine-reactive probe that also contains a reporter handle, such as biotin (B1667282) or an alkyne group for click chemistry. nih.gov this compound can be readily adapted for this purpose. After reacting the proteome with the linker, the Boc group would be removed, and a reporter tag (e.g., biotin) would be attached to the newly exposed amine.

The general steps are as follows:

Labeling: A native proteome is treated with the iodoacetamide-based probe, which covalently labels accessible and reactive cysteine residues.

Digestion: The labeled proteins are digested into smaller peptides, typically using the enzyme trypsin.

Enrichment: If a biotin tag was used, the biotinylated peptides (those containing the modified cysteine) are captured and enriched using streptavidin-coated beads. msbioworks.com

Analysis: The enriched peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

By comparing the profiles of proteomes under different conditions (e.g., with and without a drug), researchers can identify which cysteine residues have changed in reactivity. nih.gov This can reveal the direct targets of a covalent drug, identify off-targets, or discover functionally important cysteines that are regulated by post-translational modifications. msbioworks.com

Exploration in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active site-directed covalent probes to assess the functional state of enzymes in complex biological systems. nih.govmdpi.com These probes typically consist of a reactive group that covalently binds to a catalytic residue, a linker, and a reporter tag for detection and identification. nih.gov The iodoacetamide moiety is a well-established reactive group for targeting nucleophilic cysteine residues, which are often found in the active sites of enzymes and play crucial roles in catalysis and regulation. nih.gov

This compound is well-suited for the development of ABPP probes. The iodoacetamide group can serve as the warhead to covalently modify active cysteine residues. nih.gov The key to its application in ABPP lies in its bifunctional nature. After the initial labeling of a protein through the iodoacetamide group, the Boc (tert-butyloxycarbonyl) protecting group on the terminal amine can be removed under mild acidic conditions. smolecule.com This unmasks a primary amine that can then be coupled to a reporter tag, such as a fluorophore (e.g., rhodamine) or a biotin tag for enrichment, via click chemistry or other amine-reactive chemistries. nih.govnih.gov

The PEG5 linker in this compound offers several advantages in the context of ABPP. nih.gov Its hydrophilic nature can improve the solubility of the probe and the resulting protein-probe conjugate in aqueous buffers, which is beneficial for subsequent biochemical analysis. axispharm.com Furthermore, the linker provides spatial separation between the protein and the reporter tag, which can minimize steric hindrance and facilitate the interaction of the tag with detection or enrichment reagents like streptavidin-coated beads. nih.govmdpi.com While iodoacetamide-alkyne probes are commonly used in ABPP for their utility in click chemistry, the this compound provides an alternative route for probe synthesis and diversification. nih.govbiorxiv.org

Table 1: Functional Components of this compound in ABPP Probe Design

| Component | Function in ABPP | Benefit |

| Iodoacetamide | Covalent modification of active site cysteine residues. | Targets a broad range of enzymes; forms a stable thioether bond. nih.gov |

| PEG5 Linker | Provides a hydrophilic spacer between the protein and the reporter tag. | Improves solubility and reduces steric hindrance. nih.govaxispharm.com |

| NH-Boc Group | A protected amine that can be deprotected for subsequent conjugation. | Allows for a two-step labeling strategy, enabling the attachment of various reporter tags. smolecule.com |

Bioconjugation for Biomaterials and Surface Functionalization Research

Bioconjugation techniques are essential for the development of advanced biomaterials and functionalized surfaces with applications in tissue engineering, medical implants, and diagnostics. The goal is often to immobilize biomolecules, such as proteins or peptides, onto a substrate to elicit a specific biological response or to create a detection surface.

The biocompatibility of materials used in medical devices and implants is of paramount importance. Surface modification with PEG, a process known as PEGylation, is a widely used strategy to improve biocompatibility. nih.gov PEG chains are hydrophilic and can create a hydration layer on a material's surface, which helps to resist non-specific protein adsorption, a primary event that can trigger an inflammatory response or blood coagulation. ethz.ch

This compound can be used to covalently graft PEG chains onto substrates that have been functionalized with thiol groups. The iodoacetamide group reacts specifically with surface-tethered thiols to form a stable thioether linkage. creativepegworks.com This creates a surface decorated with PEG chains that have a terminal Boc-protected amine. This protected amine can either be left as is or deprotected to introduce a positive charge or to be used for further functionalization, for example, by attaching cell-adhesive peptides to promote specific cell interactions while the PEG layer minimizes non-specific interactions. The use of such bifunctional linkers allows for a multi-step, controlled surface modification process. ethz.ch

The performance of biosensors and other bio-assays critically depends on the effective immobilization of bioreceptor molecules (e.g., antibodies, enzymes) onto the sensor surface. ijert.org Covalent immobilization is often preferred as it provides a stable and robust attachment of the biomolecule. ijert.org

This compound is a versatile tool for this purpose. A common strategy involves a two-step process:

Surface Modification: The biosensor surface (e.g., a gold surface or a polymer matrix) is first functionalized with thiol groups. This compound is then reacted with the thiolated surface, creating a layer of PEG linkers with terminal Boc-protected amines. ethz.ch

Biomolecule Conjugation: After deprotection of the Boc group, the now-free amine can be used to immobilize a biomolecule. For instance, the carboxyl groups on a protein can be activated with EDC/NHS chemistry and then reacted with the surface amines to form a stable amide bond. nih.gov

The PEG5 linker in this setup serves to extend the biomolecule away from the surface, which can improve its accessibility to the target analyte and preserve its biological activity by minimizing denaturation that might occur from direct contact with the surface. nih.gov This oriented immobilization can lead to enhanced sensitivity and performance of the biosensor. thermofisher.com

Covalent Grafting to Research Substrates for Enhanced Biocompatibility

Applications in Proteomics Research Methodologies

Proteomics, the large-scale study of proteins, relies heavily on mass spectrometry (MS). Sample preparation is a critical step in bottom-up proteomics workflows, where proteins are enzymatically digested into peptides before MS analysis. biorxiv.org

During sample preparation for proteomics, protein disulfide bonds are typically reduced to free thiols. beilstein-journals.org To prevent these thiols from re-oxidizing and to ensure proper protein unfolding and complete enzymatic digestion, they must be "capped" through a process called alkylation. mdpi.com Iodoacetamide is one of the most common alkylating agents used for this purpose. beilstein-journals.orgmdpi.com It reacts with the thiol group of cysteine residues to form a stable S-carboxyamidomethyl-cysteine adduct. beilstein-journals.org This modification is crucial for accurate protein identification and quantification by mass spectrometry. mdpi.com

While standard iodoacetamide is widely used, this compound can also be employed for this purpose. The iodoacetamide moiety performs the essential alkylation of cysteine residues. axispharm.com The presence of the PEG5 chain enhances the water solubility of the reagent, which can be advantageous when working with complex protein mixtures. axispharm.com In this application, the NH-Boc group would typically remain intact, as its primary purpose is for subsequent conjugation, which is not required for this specific sample preparation step. However, its presence does not interfere with the alkylation reaction.

Table 2: Comparison of Common Cysteine Alkylating Agents in Proteomics

| Alkylating Agent | Reactive Group | Key Features |

| Iodoacetamide (IAA) | Iodoacetyl | Most common, fast and efficient reaction. mdpi.commdpi.com |

| Iodoacetic Acid (IAA) | Iodoacetyl | Similar to iodoacetamide, but introduces a carboxyl group. |

| N-ethylmaleimide (NEM) | Maleimide | Specific for thiols, forms a stable adduct. mdpi.com |

| Acrylamide (B121943) | Acryloyl | Can be used for differential alkylation strategies. mdpi.com |

| This compound | Iodoacetyl | Provides increased solubility due to the PEG chain. axispharm.com |

Quantitative proteomics aims to determine the relative or absolute abundance of proteins in different samples. Label-based quantification methods often involve the use of stable isotopes. A novel approach to label-based quantification involves the differential alkylation of cysteines. mdpi.comethz.ch In this strategy, two different alkylating agents with a known mass difference are used to label cysteine-containing peptides from two different samples. mdpi.com After labeling, the samples are mixed, and the relative abundance of a peptide in the two original samples can be determined by comparing the signal intensities of the light- and heavy-labeled peptide pairs in the mass spectrometer. mdpi.comethz.ch

For example, a recently described method uses iodoacetamide and acrylamide for differential alkylation, where the mass difference between the two modifications allows for quantification. mdpi.com While not a direct application of this compound, this compound could be adapted for such a strategy. For instance, a "heavy" version of the molecule could be synthesized using stable isotopes (e.g., ¹³C or ¹⁵N). This heavy this compound could then be used to label one protein sample, while the "light" (natural isotope abundance) version is used to label another. The PEG linker could potentially improve the ionization efficiency and chromatographic behavior of the labeled peptides, while the Boc-protected amine would be an inert part of the mass tag. This hypothetical approach demonstrates the potential for developing novel, customized reagents for quantitative proteomics based on the this compound scaffold.

Analysis of Post-Translational Modifications Through Cysteine Labeling

The specific chemical structure of this compound, featuring a reactive iodoacetamide group, a hydrophilic polyethylene glycol (PEG) spacer, and a protected amine (NH-Boc), positions it as a potentially valuable tool for the analysis of post-translational modifications (PTMs) involving cysteine residues. While direct, detailed research findings and data tables specifically employing this compound for PTM analysis are not extensively documented in publicly available literature, its utility can be inferred from the well-established principles of cysteine chemistry and proteomics.

The iodoacetamide moiety is a classic and widely used alkylating agent that selectively reacts with the thiol (-SH) group of cysteine residues under specific pH conditions, forming a stable thioether bond. biorxiv.org This covalent modification effectively "caps" the cysteine, preventing its participation in other reactions, such as the formation of disulfide bonds. biorxiv.org This characteristic is fundamental to many proteomic workflows aimed at studying PTMs.

The general strategy for analyzing cysteine-based PTMs often involves a "blocking and labeling" approach. In this methodology, different populations of cysteine residues (e.g., reduced vs. oxidized, or modified vs. unmodified) are sequentially and differentially labeled. For instance, to study reversible PTMs like S-nitrosylation or S-glutathionylation, all free, unmodified cysteine thiols in a protein sample are first blocked with an unlabeled alkylating agent. Subsequently, the specific PTM is chemically reversed, exposing a new set of free thiols that can then be labeled with a tag-containing reagent.

It is in this second step that a reagent like this compound could theoretically be employed. After the initial blocking of unmodified cysteines, a specific PTM, such as S-palmitoylation, can be cleaved using hydroxylamine. frontiersin.org The newly exposed cysteine thiols, which were previously palmitoylated, could then be labeled with this compound. The introduction of the PEG5 linker would increase the mass of the labeled peptide, allowing for its identification by mass spectrometry. Furthermore, the Boc-protected amine provides a handle for further derivatization after deprotection under acidic conditions, potentially for enrichment or the attachment of a reporter group. smolecule.com

The hydrophilic PEG chain enhances the solubility and reduces non-specific binding of the labeled proteins or peptides, which is beneficial for subsequent analysis, particularly in complex biological samples. smolecule.com This property can improve the quality of data obtained from mass spectrometry by reducing sample loss and improving ionization efficiency.

Potential Research Applications (Theoretical):

Based on its chemical properties, this compound could be adapted for use in various PTM analysis workflows, including but not limited to:

Mapping Sites of Reversible Oxidation: In studies of S-sulfenylation, S-nitrosylation, or S-glutathionylation, this reagent could be used to tag cysteines that become exposed after the specific and selective reduction of these modifications.

Identifying Sites of S-acylation: In acyl-biotin exchange (ABE) or similar methods, after the cleavage of the acyl group (e.g., palmitoyl), this compound could be used to label the formerly acylated cysteines. nih.gov

Differential Alkylation Studies: In quantitative proteomics, different isotopic versions of a labeling reagent are often used. While not inherently isotopically labeled, the Boc-protected amine on this compound allows for the introduction of various tags, which could include isotopic labels for quantitative comparison between different sample states.

Illustrative Data on Iodoacetamide Reactivity (General):

While specific data for this compound in PTM analysis is not available, the following table illustrates the general reactivity of iodoacetamide with cysteine, which is the foundational chemical reaction for its use in this context. The data is based on general knowledge of iodoacetamide chemistry and not specific to the PEGylated form.

| Parameter | Description | Typical Value/Condition | Reference |

| Reactant | Amino Acid Residue | Cysteine (thiol group) | biorxiv.org |

| Reaction Type | Alkylation | Nucleophilic substitution | biorxiv.org |

| Product | Stable Adduct | Thioether bond | biorxiv.org |

| Optimal pH | For selective reaction | 7.5 - 8.5 | biorxiv.org |

| Common Application | In Proteomics | Blocking free thiols | biorxiv.org |

Research into Targeted Protein Degradation and Delivery Systems

PROTAC (Proteolysis-Targeting Chimeras) Linker Design and Synthesis

PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.gov One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. nih.gov The linker is not merely a spacer but a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby dictating the efficiency of protein degradation. explorationpub.com

Iodoacetamide-PEG5-NH-Boc is a PEG-based PROTAC linker that is instrumental in the synthesis of these degraders. dcchemicals.commedchemexpress.com Its utility lies in its distinct functional ends. The iodoacetamide (B48618) group provides a reactive handle for covalent attachment to cysteine residues on a target protein or a ligand. Concurrently, the Boc-protected amine, after deprotection, offers a site for conjugation to the E3 ligase ligand. vulcanchem.com This modular nature allows for the systematic assembly of PROTACs.

The synthesis process generally involves a stepwise approach. The PEG5 backbone is first prepared, followed by the functionalization with iodoacetamide and the protection of the terminal amine with a Boc group. vulcanchem.com This ensures that the reactive ends are selectively available for subsequent conjugation steps in the construction of the final PROTAC molecule.

The selection of the linker is a pivotal step in PROTAC design, as its length, composition, and attachment points significantly impact the molecule's biological activity. explorationpub.com The linker must be long enough to span the distance between the E3 ligase and the target protein without causing steric hindrance, yet not so long that it fails to effectively bring the two proteins into close proximity for ubiquitination. mtoz-biolabs.com

The choice of E3 ligase is also a key consideration. While over 600 E3 ligases exist in the human proteome, only a handful, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), are commonly used in PROTAC design due to the availability of high-affinity ligands. nih.govfrontiersin.org The linker must be compatible with the chosen E3 ligase ligand and the POI ligand to ensure the formation of a stable and productive ternary complex. The use of promiscuous kinase inhibitors in PROTACs has demonstrated that the choice of E3 ligase can lead to different and non-overlapping degradation profiles, highlighting the importance of the linker in mediating these selective interactions. nih.gov

Table 1: Key Considerations in PROTAC Linker Design

| Linker Parameter | Influence on PROTAC Function | Rationale |

|---|---|---|

| Length | Affects ternary complex formation and stability. | A linker that is too short can cause steric clashes, while one that is too long may not effectively bring the proteins together. explorationpub.commtoz-biolabs.com |

| Composition | Impacts solubility, cell permeability, and metabolic stability. | Hydrophilic linkers like PEG can improve solubility and pharmacokinetic properties. precisepeg.com |

| Attachment Points | Determines the spatial orientation of the ligands. | Proper orientation is crucial for optimal protein-protein interactions within the ternary complex. explorationpub.com |

| Flexibility/Rigidity | Influences the conformational dynamics of the PROTAC. | A balance is needed to allow for induced fit while maintaining a favorable conformation for binding. precisepeg.com |

The iodoacetamide moiety of the linker enables the development of covalent PROTACs that irreversibly bind to cysteine residues on the target protein. This covalent engagement can offer advantages in terms of potency and duration of action. The iodoacetamide group reacts specifically with the thiol group of cysteine via nucleophilic substitution, forming a stable thioether bond. vulcanchem.com

Mechanistic studies have explored the use of electrophilic PROTACs to engage specific cysteines on E3 ligases, thereby discovering new E3 ligases capable of mediating protein degradation. vividion.com Research has shown that electrophilic PROTACs can modify specific cysteines in the E3 ligase substrate adaptor DCAF11, leading to the degradation of various endogenous proteins. vividion.com This highlights the potential of using cysteine-reactive linkers to expand the repertoire of E3 ligases that can be hijacked for targeted protein degradation. However, it is noteworthy that in some cases, a covalent interaction can hinder degradation, suggesting that the precise mechanism of action is context-dependent and requires careful investigation for each PROTAC system. frontiersin.org

Strategic Linker Selection for E3 Ubiquitin Ligase and Target Protein Ligands

Antibody-Drug Conjugate (ADC) Linker Development

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic drug. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

The iodoacetamide group in this compound makes it a suitable component for creating stable ADCs through thiol-reactive conjugation. The thiol groups of cysteine residues, particularly those in the interchain disulfide bonds of antibodies, can be reduced to provide reactive sites for linker attachment. The reaction of the iodoacetamide with the thiol group forms an irreversible thioether bond, which is more stable than the maleimide-based linkages commonly used in ADCs that can undergo a retro-Michael reaction. iris-biotech.de This enhanced stability can prevent the premature release of the cytotoxic drug in circulation, potentially leading to a better safety profile and increased therapeutic index. nih.gov

Furthermore, the PEG spacer can influence the pharmacokinetic properties of the ADC. By increasing the hydrodynamic radius of the conjugate, PEGylation can reduce renal clearance and extend the circulation half-life, allowing for greater accumulation of the ADC at the tumor site. vulcanchem.comadcreview.com The strategic placement and configuration of the PEG unit within the linker are crucial for achieving ADCs with improved stability and in vivo performance. researchgate.net

Table 2: Impact of PEG Spacers on ADC Properties

| Property | Effect of PEG Spacer | Scientific Rationale |

|---|---|---|

| Solubility | Increased | The hydrophilic nature of PEG counteracts the hydrophobicity of the cytotoxic payload, reducing aggregation. adcreview.com |

| Stability | Improved | PEGylation can shield the payload from enzymatic degradation and improve the physical stability of the conjugate. |

| Pharmacokinetics | Extended Half-Life | The increased size of the PEGylated ADC reduces renal clearance, prolonging its time in circulation. vulcanchem.comadcreview.com |

| Immunogenicity | Reduced | The PEG chain can mask antigenic epitopes on the antibody or payload, lowering the potential for an immune response. vulcanchem.com |

Research on Linker Chemistry for Controlled Payload Release Mechanisms

In the context of TPD, particularly with covalent PROTACs, the linker chemistry is integral to the mechanism of action. This compound serves as a versatile linker, where its iodoacetamide group can form a stable, covalent bond with cysteine residues on a target protein. nih.gov This covalent binding strategy is a form of controlled payload delivery, where the "payload" is the E3 ligase-recruiting moiety.

The iodoacetamide group is an electrophilic "warhead" that, upon binding to a nucleophilic cysteine residue on the target protein, ensures a durable and often irreversible interaction. nih.gov This prolonged engagement can be advantageous, leading to sustained protein degradation. tmc.edu The PEG5 portion of the linker provides the necessary spatial separation and orientation to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govtmc.edu Research has shown that the flexibility and length of the PEG linker can be critical for the stability of this ternary complex. For instance, in some systems, the oxygen atoms within the PEG linker can form hydrogen bonds with residues on the target protein, further stabilizing the complex and enhancing degradation efficiency. nih.govtmc.edu

The Boc-protected amine on the other end of the linker allows for straightforward conjugation to an E3 ligase ligand, such as those for von Hippel-Lindau (VHL) or cereblon (CRBN), after deprotection. nih.gov This modular nature enables the systematic exploration of different linker lengths and compositions to optimize the degradation of specific proteins of interest.

Table 1: Components of this compound and Their Functions in Covalent PROTACs

| Component | Function | Implication for Controlled Release |

|---|---|---|

| Iodoacetamide | Covalently binds to cysteine residues on the target protein. | Ensures irreversible "delivery" of the E3 ligase-recruiting moiety to the target protein. |

| PEG5 Spacer | Provides spatial separation and appropriate conformation for ternary complex formation. | Optimizes the positioning of the E3 ligase for efficient ubiquitination of the covalently bound target. |

PEGylation Strategies in Preclinical Biological Research

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmaceutical properties of biologics. acs.org this compound is a reagent that can be used for site-specific PEGylation, particularly on proteins and peptides that have accessible cysteine residues.

Modulation of Pharmacokinetic Properties of Research Biologics

A significant challenge in the development of therapeutic biologics is their often-rapid clearance from the body, leading to a short half-life. PEGylation can address this by increasing the hydrodynamic radius of the molecule, which in turn reduces renal clearance. nih.gov The attachment of the PEG5 chain from this compound contributes to this effect, prolonging the circulation time of the conjugated biologic.

In the context of PROTACs, this modulation of pharmacokinetic properties is particularly interesting. The catalytic nature of PROTACs means that a single molecule can induce the degradation of multiple target protein molecules. tmc.edu This can lead to a "decoupling" of pharmacokinetics and pharmacodynamics, where the biological effect (protein degradation) is sustained long after the PROTAC has been cleared from circulation. tmc.edu Therefore, even a modest increase in the half-life of a PROTAC through the incorporation of a PEG linker can have a significant impact on the duration of its biological effect. tmc.edu

Table 2: Impact of PEGylation on Pharmacokinetic Parameters of Research Biologics

| Parameter | Change upon PEGylation | Rationale |

|---|---|---|

| Half-life (t½) | Increased | Larger hydrodynamic size reduces renal filtration and clearance. nih.gov |

| Immunogenicity | Reduced | The PEG chain can mask antigenic epitopes on the biologic's surface. nih.gov |

Enhancement of Solubility and Stability of Research Constructs

Many research biologics, including peptides and some larger proteins, suffer from poor solubility in aqueous solutions, which can hinder their formulation and administration in preclinical studies. The hydrophilic nature of the polyethylene glycol chain in this compound can significantly enhance the water solubility of the molecule to which it is conjugated. acs.org

Furthermore, the PEG chain can improve the stability of research constructs by sterically hindering the approach of proteolytic enzymes, thus protecting the biologic from degradation. For protein-based constructs, PEGylation can also prevent aggregation by creating a hydrophilic shield around the molecule, which is a common issue that can lead to loss of function and potential immunogenicity.

| Prevention of Aggregation | Increased | The hydrophilic PEG shield prevents intermolecular interactions that can lead to aggregation. |

Methodological Considerations and Research Challenges in Utilizing Iodoacetamide Peg5 Nh Boc

Purification and Analytical Characterization of Conjugates

Following the conjugation reaction, a complex mixture containing the desired conjugate, unreacted biomolecule, excess Iodoacetamide-PEG5-NH-Boc, and byproducts of side reactions is often present. Therefore, robust purification and analytical techniques are essential to isolate the conjugate and confirm its identity and purity.

Chromatography is the cornerstone of purifying protein conjugates. The choice of technique depends on the specific properties of the conjugate and the impurities to be removed.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. lcms.cz Since PEGylation increases the size of the biomolecule, SEC can be effective in separating the larger conjugate from the smaller, unreacted protein. lcms.cz However, the separation of the conjugate from excess PEG reagent can be challenging, especially if the PEG is polydisperse. lcms.cz

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. lcms.czphenomenex.com The addition of the PEG chain alters the hydrophobicity of the protein, allowing for separation. RPC can often provide better resolution of different PEGylated forms (e.g., mono- vs. di-PEGylated) and even isomers with different attachment sites than SEC. phenomenex.com Optimization of mobile phase composition, temperature, and gradient is critical for successful separation. phenomenex.comchromatographyonline.com

Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge. lcms.czmatec-conferences.org The conjugation of a neutral PEG chain can shield charged residues on the protein surface, leading to a change in its retention on an IEC column. matec-conferences.org This technique is particularly useful for separating PEGylated proteins from their unmodified counterparts. matec-conferences.org

| Chromatographic Technique | Principle of Separation | Application in this compound Conjugate Purification |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius | Separation of larger conjugate from smaller, unreacted protein. lcms.cz |

| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High-resolution separation of conjugate from unreacted protein and different PEGylated forms. phenomenex.com |

| Ion-Exchange Chromatography (IEC) | Net Charge | Separation based on charge differences between the conjugate and the unreacted protein. matec-conferences.org |

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of this compound conjugates. tandfonline.com It provides precise information on the molecular weight of the conjugate, confirming the successful attachment of the PEG linker. tandfonline.comnih.gov

Intact Mass Analysis: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the molecular weight of the intact conjugate. nih.gov This allows for the confirmation of the degree of PEGylation (i.e., the number of PEG chains attached to the biomolecule). However, the polydispersity of PEG can complicate the analysis, leading to broad peaks. nih.gov

Peptide Mapping: For more detailed characterization, the conjugate can be proteolytically digested (e.g., with trypsin), and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This "bottom-up" approach allows for the identification of the specific cysteine residue(s) that have been modified. tandfonline.comnih.gov Fragmentation of the PEGylated peptides in the mass spectrometer (MS/MS) provides definitive evidence of the conjugation site. tandfonline.com

Chromatographic Separation Techniques for Complex Mixtures

Integration with Bioorthogonal Chemistry for Advanced Applications